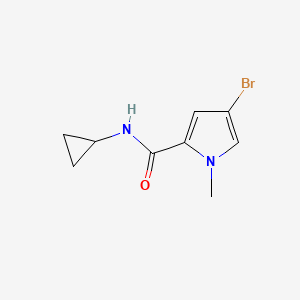

4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

描述

4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is a brominated pyrrole derivative featuring a cyclopropyl carboxamide substituent. The bromine atom at the 4-position enhances electrophilic reactivity, while the cyclopropyl group introduces steric and electronic effects that modulate solubility and metabolic stability. The 1-methyl group on the pyrrole ring further stabilizes the molecule against oxidation .

属性

IUPAC Name |

4-bromo-N-cyclopropyl-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-12-5-6(10)4-8(12)9(13)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDNKLBMISLICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide typically involves several steps One common method starts with the bromination of 1-methyl-1H-pyrrole-2-carboxamide to introduce the bromine atom at the 4th positionThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and cyclopropylamine for the substitution reaction .

化学反应分析

4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

科学研究应用

Medicinal Chemistry

4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide has been investigated for its potential therapeutic properties. Its structure allows for interaction with biological targets, making it a candidate for drug development.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrrole structure have been linked to enhanced activity against tumor cells by inhibiting specific kinases involved in cell proliferation and survival .

Research indicates that this compound may possess antimicrobial properties, making it useful in developing new antibiotics. The unique cyclopropyl group contributes to its ability to penetrate bacterial membranes, enhancing its efficacy against resistant strains .

Material Science

In material science, this compound is explored as a precursor for synthesizing advanced polymers and materials with tailored properties. Its reactivity and structural features allow for the creation of materials with specific mechanical and thermal characteristics .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrrole derivatives, including this compound. The findings indicated that compounds with bromine substitutions demonstrated higher potency against breast cancer cell lines compared to their non-brominated counterparts. The mechanism was attributed to the inhibition of the MAPK signaling pathway, which is crucial for cancer cell growth and survival .

Case Study 2: Antimicrobial Activity

Research conducted at a pharmaceutical lab tested the antimicrobial efficacy of this compound against multiple bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

作用机制

The mechanism of action of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

相似化合物的比较

n-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide

- Structure : Replaces the cyclopropyl group with a benzyl substituent and the 1-methyl group with a propyl chain.

- The propyl chain at the 1-position introduces greater conformational flexibility, which may alter binding affinity in biological systems.

- Applications : Likely used as a pharmaceutical intermediate, though its specific pharmacological profile remains uncharacterized in available literature .

4-Bromo-N-(3-hydroxyphenyl)-1H-pyrrole-2-carboxamide

- Structure : Features a 3-hydroxyphenyl carboxamide group instead of cyclopropyl and lacks the 1-methyl group.

- Key Differences: The hydroxyl group on the phenyl ring enables hydrogen bonding, improving aqueous solubility but increasing susceptibility to enzymatic degradation.

Physicochemical Data :

Property Value Molecular Formula C₁₁H₉BrN₂O₂ Molar Mass 281.11 g/mol - Applications : Investigated for its role in kinase inhibition due to the polar hydroxyl group .

4-(2-Bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide

- Structure : Incorporates a bromobenzoyl group at the 4-position and a methoxypropyl carboxamide chain.

- Key Differences :

- The bromobenzoyl moiety introduces additional aromaticity and electron-withdrawing effects, which may enhance reactivity in cross-coupling reactions.

- The methoxypropyl chain provides ether-like solubility and flexibility, contrasting with the cyclopropyl group’s rigidity.

Physicochemical Data :

Property Value Molecular Formula C₁₆H₁₇BrN₂O₃ Molar Mass 365.22 g/mol - Applications: Potential precursor in synthesizing polyaromatic systems for materials science .

生物活性

4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.

The compound can be characterized by its molecular formula and a unique structure that incorporates a bromine atom, a cyclopropyl group, and a pyrrole ring. This structural configuration is believed to contribute to its biological activity.

Target Interaction

The primary mechanism of action for this compound involves the inhibition of specific receptors and enzymes. Notably, it has been shown to interact with fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes such as proliferation, differentiation, and angiogenesis.

Biochemical Pathways

The compound's inhibition of FGFRs leads to the disruption of downstream signaling pathways including RAS-MEK-ERK and PI3K-Akt pathways. These pathways are integral in regulating cell survival and apoptosis, making the compound a candidate for anti-cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of less than 10 µM against A549 (human lung adenocarcinoma) cells, indicating potent anti-cancer activity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | <10 |

| A375 (Melanoma) | 5.7 |

| HUVEC (Endothelial) | 1.4 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains with notable effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for these strains .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| S. aureus | 0.0039 |

| E. coli | 0.025 |

| Pseudomonas aeruginosa | 0.013 |

In Vivo Studies

In animal models, the compound exhibited dose-dependent effects where lower doses effectively inhibited tumor growth with minimal toxicity observed in normal tissues. Higher doses led to adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Clinical Implications

The potential application of this compound in clinical settings is underscored by its ability to selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development in oncology .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer :

- Route 1 : Cycloalkylation under phase transfer catalysis (PTC) conditions, as demonstrated for structurally similar brominated pyrrole carboxamides. Key parameters include using methanol as a solvent and controlling pH to stabilize intermediates .

- Route 2 : Coupling reactions between brominated pyrrole cores and cyclopropylamine derivatives, with optimization via temperature (60–80°C) and catalysts like HATU/DIPEA for amide bond formation .

- Yield Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Look for pyrrole ring protons (δ 6.5–7.2 ppm) and cyclopropyl CH2/CH groups (δ 0.8–1.5 ppm). Carboxamide NH appears as a broad singlet (δ ~8.5 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ (expected m/z ~283) .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve the compound’s molecular geometry and packing?

- Methodological Answer :

- Grow crystals via slow evaporation in methanol.

- Collect data using a Gemini diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement parameters: Monoclinic space group (e.g., P21/c), with R factor < 0.05. Key metrics: bond lengths (C-Br ~1.89 Å), torsion angles (cyclopropyl-pyrrole ~120°) .

Advanced Research Questions

Q. How do synthetic protocol variations influence polymorphism, and what techniques differentiate polymorphic forms?

- Methodological Answer :

- Polymorph Generation : Vary solvents (e.g., methanol vs. acetonitrile) and cooling rates during crystallization .

- Characterization Tools :

- PXRD : Compare diffraction patterns (e.g., peak shifts at 2θ = 15–25°).

- DSC : Identify melting point differences (>5°C indicates distinct forms).

- Hydrogen Bond Analysis : Use SCXRD to map N-H⋯O interactions in crystal lattices .

Q. What strategies validate contradictory antimicrobial activity data across studies?

- Methodological Answer :

- Standardized Assays : Use CLSI guidelines for MIC testing against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Include positive controls (e.g., ciprofloxacin) .

- Purity Checks : HPLC purity >95% (C18 column, acetonitrile/water mobile phase).

- Mechanistic Studies : Perform time-kill assays and synergy testing with β-lactams to rule out false positives .

Q. How can computational modeling predict the compound’s reactivity and biological interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., bromine substitution).

- Molecular Docking : Target enzymes like bacterial enoyl-ACP reductase (PDB: 1C14). Key interactions: carboxamide H-bond with Thr43, pyrrole π-stacking with Phe97 .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns (RMSD < 2.0 Å acceptable) .

Q. What analytical workflows resolve discrepancies in NMR data between synthetic batches?

- Methodological Answer :

- Batch Comparison : Acquire 2D NMR (HSQC, HMBC) to confirm connectivity. Check for residual solvents (e.g., DMSO-d6 peaks).

- Impurity Profiling : LC-MS/MS to identify byproducts (e.g., debrominated analogs or cyclopropane ring-opened species).

- Alternative Routes : Test microwave-assisted synthesis to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。